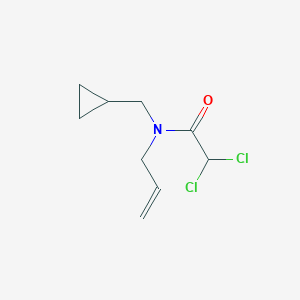![molecular formula C12H18N2O4 B14588277 3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) CAS No. 61630-31-7](/img/structure/B14588277.png)
3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is a complex organic compound characterized by its unique diazenediyl linkage and branched alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of diazonium salts with alkyl-substituted alkenes in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the stability of the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
科学的研究の応用
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) involves its interaction with molecular targets through its diazenediyl linkage and alkyl chains. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
- 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
Comparison
Compared to similar compounds, 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is unique due to its specific structural features, such as the presence of methylidene groups and the diazenediyl linkage
特性
CAS番号 |
61630-31-7 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
3-[(3-carboxy-2-methylbut-3-en-2-yl)diazenyl]-3-methyl-2-methylidenebutanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-7(9(15)16)11(3,4)13-14-12(5,6)8(2)10(17)18/h1-2H2,3-6H3,(H,15,16)(H,17,18) |
InChIキー |
WQNFDRYUPZKSEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=C)C(=O)O)N=NC(C)(C)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


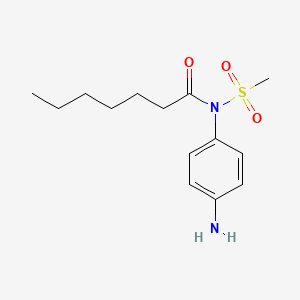
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
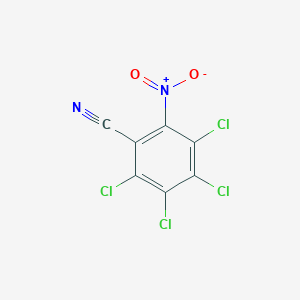
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

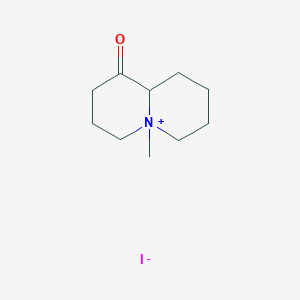
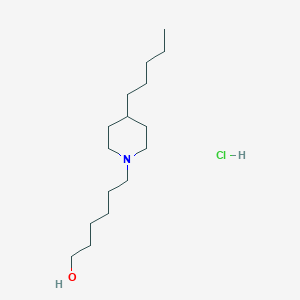
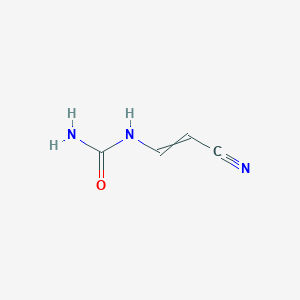


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
